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molecular formula C9H13N5O4 B601542 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one CAS No. 86357-09-7

2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one

Cat. No. B601542
M. Wt: 255.23
InChI Key:
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Patent
US04816447

Procedure details

A solution of 1.14 g (3.0 mmole) of 2-acetamide-9-(2,3-diacetoxy-1-propoxymethyl)hypoxanthine (VIII) from Step B above was heated at reflux in 40% aqueous methylamine with stirring under N2 for 1 hour and then cooled. TLC (80:20:2 CHCl3 --CH3OH--H2O) showed complete conversion to the title compound (I). The light orange solution was treated with some charcoal and filtered through Super-Cel. Concentration of the filtrate gave a solid which was recrystallized from H2O (adjusted to about pH 6 with a few drops of CH3COOH) to yield 687 mg of cream-colored crystals, mp 246°-247° dec.
Name
2-acetamide 9-(2,3-diacetoxy-1-propoxymethyl)hypoxanthine
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
title compound ( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[NH:6][C:7](=[O:27])[C:8]2[N:9]=[CH:10][N:11]([CH2:14][O:15][CH2:16][CH:17]([O:23]C(=O)C)[CH2:18][O:19]C(=O)C)[C:12]=2[N:13]=1)(=O)C.C(Cl)(Cl)Cl.CO.C>CN.O>[OH:23][CH:17]([CH2:18][OH:19])[CH2:16][O:15][CH2:14][N:11]1[CH:10]=[N:9][C:8]2[C:7](=[O:27])[NH:6][C:5]([NH2:4])=[N:13][C:12]1=2

Inputs

Step One
Name
2-acetamide 9-(2,3-diacetoxy-1-propoxymethyl)hypoxanthine
Quantity
1.14 g
Type
reactant
Smiles
C(C)(=O)NC=1NC(C=2N=CN(C2N1)COCC(COC(C)=O)OC(C)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
title compound ( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under N2 for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through Super-Cel
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate gave a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from H2O (adjusted to about pH 6 with a few drops of CH3COOH)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(COCN1C=2N=C(NC(C2N=C1)=O)N)CO
Measurements
Type Value Analysis
AMOUNT: MASS 687 mg
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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